molecular formula C6H13NO3S B2736770 4-Methanesulfonyl-3-methylmorpholine CAS No. 1216499-14-7

4-Methanesulfonyl-3-methylmorpholine

Cat. No.: B2736770
CAS No.: 1216499-14-7
M. Wt: 179.23
InChI Key: MIISSOYCNHYAJH-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3-methylmorpholine is an organic compound with the molecular formula C6H13NO3S It is a morpholine derivative characterized by the presence of a methanesulfonyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonyl-3-methylmorpholine typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Morpholine+Methanesulfonyl ChlorideThis compound+HCl\text{Morpholine} + \text{Methanesulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+Methanesulfonyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-3-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted morpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Methanesulfonyl-3-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-3-methylmorpholine depends on its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the methanesulfonyl and methyl groups.

    4-Methylmorpholine: Lacks the methanesulfonyl group.

    Methanesulfonyl Chloride: Used as a reagent in the synthesis of 4-Methanesulfonyl-3-methylmorpholine.

Uniqueness: this compound is unique due to the presence of both the methanesulfonyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

3-methyl-4-methylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-6-5-10-4-3-7(6)11(2,8)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIISSOYCNHYAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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